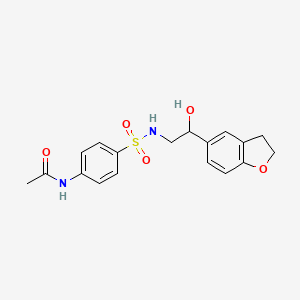

N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-12(21)20-15-3-5-16(6-4-15)26(23,24)19-11-17(22)13-2-7-18-14(10-13)8-9-25-18/h2-7,10,17,19,22H,8-9,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTKDCPKFVFDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a benzofuran moiety, hydroxyethyl group, and a sulfonamide functional group, suggesting various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5S, with a molecular weight of approximately 376.43 g/mol. The compound features several key functional groups that contribute to its biological activity:

- Benzofuran Ring : Known for its hydrophobic properties, it may interact with protein pockets.

- Hydroxyethyl Group : Capable of forming hydrogen bonds with biological targets.

- Sulfonamide Moiety : Often associated with antibacterial activity and enzyme inhibition.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking substrate or cofactor structures, potentially affecting metabolic pathways.

- Receptor Modulation : The hydrophobic benzofuran ring may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress.

Pharmacological Studies

Several studies have explored the pharmacological profiles of related compounds. For instance:

- Anticancer Activity : Compounds containing benzofuran derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting microtubules and other mitotic proteins .

- Antimicrobial Properties : Sulfonamide derivatives are well-known for their antibacterial effects, which may extend to this compound through similar mechanisms .

Case Studies

A notable study demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of the benzofuran moiety in enhancing the cytotoxicity through improved cellular uptake and interaction with target proteins .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide exhibits significant anticancer activity. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These studies suggest that the compound can induce apoptosis in cancer cells and inhibit specific enzymes crucial for cancer cell survival.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases. For example, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The following table outlines the enzyme inhibition potential:

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further research is warranted to establish dosing regimens and potential side effects.

Comparison with Similar Compounds

Key Observations :

- The 2,3-dihydrobenzofuran-5-yl group in the target compound introduces conformational restraint compared to non-hydrogenated benzofuran (e.g., 4s) .

- The 2-hydroxyethyl linker may improve water solubility compared to rigid aromatic substituents (e.g., pyrimidin-2-yl in ) .

Physicochemical Properties

Notes:

Key Findings :

Yield Comparison :

Q & A

Q. What synthetic routes are recommended for the preparation of N-(4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with a sulfonyl chloride intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Step 2 : Acetylation of the resulting aromatic amine using acetyl chloride or acetic anhydride in a polar aprotic solvent like dichloromethane.

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress can be monitored via thin-layer chromatography (TLC), and structural confirmation requires NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : HRMS for molecular weight validation.

- Infrared Spectroscopy (FT-IR) : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹).

- HPLC : For assessing purity (>95% is typical in research-grade samples) .

Q. What are common impurities observed during synthesis, and how are they identified?

- Unreacted intermediates : Residual sulfonyl chloride or unacetylated amine.

- By-products : Oxidation products (e.g., sulfonic acids) or acetylated side chains.

- Detection : HPLC retention time analysis and NMR peak integration. Adjust reaction stoichiometry or use scavenger resins to mitigate impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energy-efficient pathways.

- Condition Optimization : Machine learning models trained on experimental data (e.g., solvent polarity, temperature) can narrow optimal reaction parameters.

- Mechanistic Insights : Molecular dynamics simulations clarify steric/electronic effects influencing sulfonamide bond formation .

Q. How do electron-withdrawing/donating substituents on the dihydrobenzofuran ring affect biological activity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance sulfonamide’s hydrogen-bonding capacity with target enzymes (e.g., carbonic anhydrase).

- Electron-donating groups (e.g., -OCH₃) may reduce binding affinity but improve solubility.

- Validation : Competitive inhibition assays (IC₅₀ measurements) paired with molecular docking studies .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Assay Validation : Cross-check using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for ligand displacement).

- Purity Verification : Ensure compound integrity via LC-MS and elemental analysis.

- Cell Permeability Adjustments : Use membrane models (e.g., PAMPA) to account for differences in cellular uptake .

Q. How can reaction intermediates be analyzed in real-time during synthesis?

- In-situ FT-IR : Monitors functional group transformations (e.g., disappearance of sulfonyl chloride peaks).

- Quenching Studies : Halting reactions at intervals for LC-MS or NMR analysis.

- Microreactor Systems : Enable controlled, small-scale reaction monitoring with rapid sampling .

Q. What methodologies improve yield in sulfonamide bond formation?

- Coupling Agents : Use EDC/HOBt or DCC to activate carboxylic acids.

- pH Control : Maintain slightly basic conditions (pH 7.5–8.5) to deprotonate the amine without hydrolyzing the sulfonyl chloride.

- Inert Atmosphere : Prevents oxidation of sensitive intermediates .

Q. How can scale-up synthesis be achieved without compromising purity?

- Process Intensification : Continuous flow reactors reduce side reactions via precise temperature/residence time control.

- Membrane Technologies : Nanofiltration removes low-molecular-weight impurities.

- Design of Experiments (DoE) : Statistical optimization of parameters like reagent ratios and mixing rates .

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound?

- Conformational Flexibility : The hydroxyethyl group may adopt multiple rotamers, complicating docking predictions.

- Solvent Effects : Polar solvents stabilize charge-separated transition states, altering reactivity profiles.

- Mitigation : Hybrid QM/MM simulations and solvent-accessible surface area (SASA) analysis refine SAR accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.